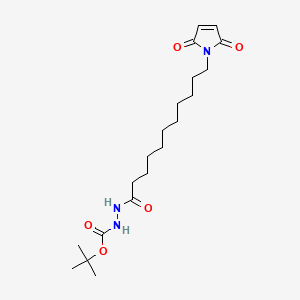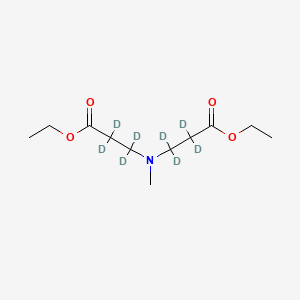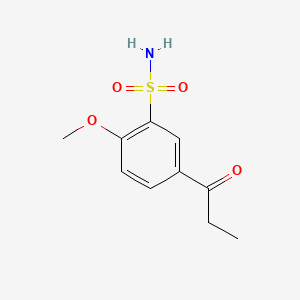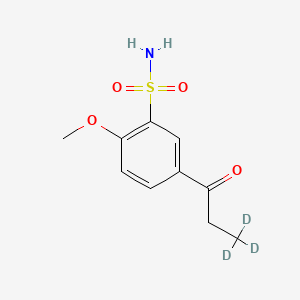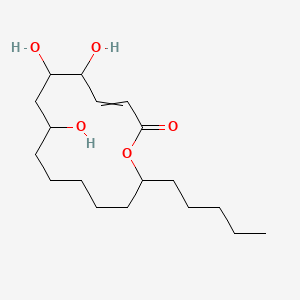
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one, also known as Sch 725674, is a fascinating chemical compound with diverse applications in scientific research. It is a macrolide and is a metabolite of Aspergillus species .
Molecular Structure Analysis
The molecular formula of this compound is C18H32O5 . It has an average mass of 328.449 Da and a mono-isotopic mass of 328.22497 Da . The structure of this compound includes a 14-membered ring, which is part of the macrolide core .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As a macrolide, it may participate in reactions typical of this class of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Macrolactone Natural Product Synthesis : The compound was identified in the synthesis of all 16 stereoisomers of Sch725674, a macrocyclic lactone natural product. This study revealed insights into the spectra of related compounds, both with and without tags, enhancing understanding of compound characteristics (Moretti, Wang, & Curran, 2012).
Microbial Transformation : In a study on the microbial transformation of labdane diterpenes, compounds structurally related to 5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one were modified by fungi, contributing to the understanding of natural product chemistry and antimicrobial properties (Haridy, Ahmed, & Doe, 2006).
Chemical Epigenetic Modification
- Manipulation of Endophytic Fungi : Research involving the chemical epigenetic modifier 5-azacitidine showed its impact on Penicillium sp., leading to the isolation of new compounds. This study underscores the potential of chemical epigenetics in discovering new bioactive substances (Li et al., 2023).
Other Related Studies
- Heterocyclic Chemistry : Studies on compounds such as 1,4,5-trigermabicyclo[2.1.0]pent-2-en-5-ylium provide insights into the behavior of heterocyclic structures, which can be valuable in understanding the chemistry of complex molecules like 5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one (Ishida, Sekiguchi, & Kabe, 2003).
Eigenschaften
IUPAC Name |
5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEBEEPDVOWSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)
